molecular formula C12H15BrN2O2 B8644749 8-(3-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8644749
M. Wt: 299.16 g/mol
InChI Key: AGXOERKXJBKEDI-UHFFFAOYSA-N
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Patent
US07964602B2

Procedure details

The title compound was prepared from 2-chloro-3-bromopyridine and 1,4-dioxa-8-azaspiro[4,5]decane in a manner similar to that of Description 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[O:9]1[C:13]2([CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[O:12][CH2:11][CH2:10]1>>[Br:8][C:7]1[C:2]([N:16]2[CH2:17][CH2:18][C:13]3([O:12][CH2:11][CH2:10][O:9]3)[CH2:14][CH2:15]2)=[N:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCNCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1)N1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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